Cyclapolin 9
Overview
Description
Cyclapolin 9 is a potent, selective, and ATP-competitive polo-like kinase 1 (PLK1) inhibitor with an IC50 of 500 nM . It is inactive against other kinases .
Molecular Structure Analysis
The molecular weight of Cyclapolin 9 is 307.21 and its formula is C9H4F3N3O4S . The SMILES representation of its structure is O=C(C1=N+C2=CC(C(F)(F)F)=CC(N+=O)=C2S1)N .Physical And Chemical Properties Analysis
Cyclapolin 9 is a solid substance with a light yellow to yellow color . It is soluble to 20 mg/mL in DMSO .Scientific Research Applications
Neonicotinoid Insecticides
- Nicotinic Acetylcholine Receptor Interaction : Cycloxaprid, a neonicotinoid similar to Cyclapolin 9, shows its efficacy through interaction with insect nicotinic acetylcholine receptors (nAChRs). It has been found to display selective activity for insect versus mammalian nAChRs, suggesting its potential as a targeted insecticide (Shao, Swenson, & Casida, 2013).
Polo-like Kinase Inhibition
- Roles in Spindle-Pole Maintenance : Studies on compounds similar to Cyclapolin 9, such as Cyclapolin 1, have shown that they can impact spindle-pole integrity and microtubule nucleation in cell division processes. This indicates potential applications in cancer research and treatment, particularly in understanding cell division mechanics and developing antitumor agents (McInnes et al., 2006).
Environmental Impact Studies
- Toxic Effects on Earthworms : The environmental impact of compounds like Cycloxaprid, a cousin of Cyclapolin 9, has been studied, specifically its toxic effects on non-target organisms like earthworms. This research is crucial for assessing the environmental risk of such compounds (Qi et al., 2018).
Potential Therapeutic Applications
Potential in Ischemic Stroke Treatment : Research on compounds related to Cyclapolin 9, such as luteolin, has shown promise in treating ischemic stroke. These compounds can affect critical pathways like MMP9 and the PI3K/Akt signaling pathway, offering new avenues for therapeutic development (Luo et al., 2019).
Prostate Smooth Muscle Contraction : Studies involving Cyclapolin 9 have examined its effects on smooth muscle contraction in the prostate, indicating potential applications in treating conditions like lower urinary tract symptoms. This research expands our understanding of smooth muscle physiology and potential drug targets (Li et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFLXKUKCSDMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclapolin 9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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